5-Acenaphthylenesulfonic acid, 1,2-dihydro- chemical structure and physical properties
5-Acenaphthylenesulfonic acid, 1,2-dihydro- chemical structure and physical properties
Title: 5-Acenaphthylenesulfonic Acid, 1,2-Dihydro-: Chemical Structure, Physical Properties, and Synthetic Applications
Executive Summary 5-Acenaphthylenesulfonic acid, 1,2-dihydro- (commonly referred to as acenaphthene-5-sulfonic acid) is a critical polycyclic aromatic intermediate widely utilized in the synthesis of fluorophores, vat dyes, and biologically active molecules[1]. Characterized by an acenaphthene core with a regioselectively positioned sulfonic acid moiety, this compound serves as a foundational building block for downstream derivatization, including the generation of naphthalimide-based fluorescent probes. This technical whitepaper details the structural properties, mechanistic synthesis, and validated experimental protocols associated with this essential reagent.
Chemical Structure and Fundamental Properties
Acenaphthene consists of a naphthalene core bridged by an ethylene group at the 1 and 8 positions. The addition of a sulfonic acid group at the 5-position imparts significant polarity and aqueous solubility to the otherwise hydrophobic polycyclic aromatic hydrocarbon (PAH) framework[2]. The IUPAC name for this compound is 1,2-dihydroacenaphthylene-5-sulfonic acid[2].
Table 1: Quantitative Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₀O₃S | [2],[3] |
| Molecular Weight | 234.27 g/mol | [2] |
| Monoisotopic Mass | 234.035065 Da | [2] |
| CAS Registry Number | 53700-79-1 | [2],[3] |
| XLogP3 (Lipophilicity) | 2.8 | [2] |
| Topological Polar Surface Area | 62.8 Ų | [2] |
| Hydrogen Bond Donors/Acceptors | 1 / 3 |[2] |
Mechanistic Causality in Regioselective Sulfonation
The synthesis of acenaphthene-5-sulfonic acid relies heavily on the principles of electrophilic aromatic substitution (EAS). The regioselectivity of the sulfonation of acenaphthene is entirely temperature-dependent, governed by the competition between kinetic and thermodynamic control[4].
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Kinetic Control (0 °C): At low temperatures, the reaction is driven by the activation energy ( Ea ). The 5-position of acenaphthene is the most electron-rich site due to the hyperconjugative electron-donating effect of the ethylene bridge. Consequently, sulfonation at 0 °C yields predominantly the 5-sulfonic acid isomer[4].
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Thermodynamic Control (100 °C): At elevated temperatures, the reaction becomes reversible. The bulky sulfonic acid group at the 5-position experiences slight peri-interactions. Thus, the system equilibrates to form the thermodynamically more stable 3-sulfonic acid isomer, which minimizes steric strain[4].
Understanding this causality is paramount for researchers aiming to synthesize specific regiochemical precursors for downstream dye manufacturing.
Downstream Derivatization and Applications
Acenaphthene-5-sulfonic acid is rarely the final product in a commercial workflow; rather, it is a versatile linchpin.
Oxidation to Naphthalic Anhydrides: The compound can be subjected to rigorous oxidation (e.g., using dichromate) to cleave the ethylene bridge, yielding 4-sulfo-1,8-naphthalic acid, which readily dehydrates to 4-sulfo-1,8-naphthalic anhydride[5]. This anhydride is the primary precursor for synthesizing naphthalimide fluorophores, which are heavily utilized in cellular imaging and diagnostic assays due to their robust photostability and large Stokes shifts.
Conversion to Sulfonyl Chlorides: For the synthesis of sulfonamides (often used in pharmaceuticals and agrochemicals), the sulfonic acid must be converted into a highly reactive sulfonyl chloride using reagents like phosphorus pentachloride ( PCl5 )[6].
Pathway from acenaphthene to naphthalimide dyes via 5-sulfonation and oxidation.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation steps to ensure high yield and purity.
Protocol A: Regioselective Synthesis of Acenaphthene-5-Sulfonic Acid
Objective: Achieve >90% regioselectivity for the 5-isomer via kinetic control.
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Preparation: Dissolve 10.0 g of acenaphthene in 50 mL of anhydrous dichloromethane (DCM) in a multi-neck round-bottom flask equipped with a dropping funnel and an internal thermometer.
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Temperature Control (Critical): Submerge the flask in an ice-salt bath. Wait until the internal temperature stabilizes precisely at 0 °C. Causality: Deviations above 5 °C will induce the formation of the 3-sulfonic acid thermodynamic byproduct[4].
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Sulfonation: Add 1.1 equivalents of chlorosulfonic acid dropwise over 30 minutes[1]. Maintain vigorous stirring.
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Quenching & Isolation: After 2 hours of stirring at 0 °C, carefully pour the mixture over 100 g of crushed ice. The 5-acenaphthylenesulfonic acid will precipitate. Filter under a vacuum and wash with cold dilute HCl.
Protocol B: Solid-State Conversion to Acenaphthene-5-Sulfonyl Chloride
Objective: Generate a reactive sulfonyl chloride without utilizing harsh refluxing solvents like thionyl chloride.
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Mechanical Activation: In a dry mortar, combine 10.0 g of acenaphthene-5-sulfonic acid sodium salt with 3.5 g of phosphorus pentachloride ( PCl5 ). Grind vigorously for 3 minutes[6]. Causality: The mechanical grinding provides the activation energy required for the solid-state halogenation, resulting in a pale yellow solid[6].
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Quenching: Carefully transfer the mixture to a beaker containing ice and water to quench any unreacted PCl5 [6].
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Extraction: Extract the aqueous suspension with 100 mL of ethyl acetate[6].
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Neutralization (Validation Step): Wash the ethyl acetate layer with 5% sodium bicarbonate[6]. Causality: This step neutralizes residual acidic byproducts (e.g., H3PO4 ), driving them into the aqueous phase while the neutral sulfonyl chloride remains in the organic layer.
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Final Polish: Wash with distilled water until the pH is neutral, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen to yield the pure sulfonyl chloride[6].
References
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[2] 5-Acenaphthylenesulfonic acid, 1,2-dihydro- | C12H10O3S | CID 104565 - PubChem. National Institutes of Health (NIH).[Link]
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[1] R.J. Cremlyn - Chlorosulfonic Acid - A Versatile Reagent. Scribd.[Link]
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[4] The Faculty of Graduate Studies and Research of the University of Manitoba. Canada.ca.[Link]
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[3] Toxic Substances Control Act (TSCA) Chemical Substance Inventory Volume II. U.S. Environmental Protection Agency (EPA). [Link]
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[5] The Faculty of Graduate Studies and Research of the University of Manitoba (Oxidation). Canada.ca.[Link]
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